molecular formula C9H13ClO2 B14485521 1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one CAS No. 65213-45-8

1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one

Cat. No.: B14485521
CAS No.: 65213-45-8
M. Wt: 188.65 g/mol
InChI Key: RZWOHNNYNAJKKR-UHFFFAOYSA-N
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Description

1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one is an organic compound with the molecular formula C9H13ClO2. This compound features a chloromethyl group attached to a dihydropyran ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one typically involves the chloromethylation of a precursor compound. One common method is the reaction of 2-methyl-3,4-dihydro-2H-pyran with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with ethanone to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to higher efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one involves its reactivity as an electrophile due to the presence of the chloromethyl group. This allows it to form covalent bonds with nucleophilic sites in target molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one is unique due to its dihydropyran ring structure, which imparts distinct reactivity and stability compared to other chloromethyl compounds. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecular architectures .

Properties

CAS No.

65213-45-8

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

1-[6-(chloromethyl)-2-methyl-3,4-dihydropyran-2-yl]ethanone

InChI

InChI=1S/C9H13ClO2/c1-7(11)9(2)5-3-4-8(6-10)12-9/h4H,3,5-6H2,1-2H3

InChI Key

RZWOHNNYNAJKKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC=C(O1)CCl)C

Origin of Product

United States

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